molecular formula C15H10Cl2N2OS B5889380 3-chloro-N-(3-chloropyridin-2-yl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(3-chloropyridin-2-yl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B5889380
M. Wt: 337.2 g/mol
InChI Key: HOOLLAJKFLSOQB-UHFFFAOYSA-N
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Description

3-chloro-N-(3-chloropyridin-2-yl)-6-methyl-1-benzothiophene-2-carboxamide is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene core, a chloropyridinyl group, and a carboxamide functional group. It is often used in research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-chloropyridin-2-yl)-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloropyridine with 6-methyl-1-benzothiophene-2-carboxylic acid in the presence of coupling agents such as thionyl chloride (SOCl2) to form the desired carboxamide . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-chloropyridin-2-yl)-6-methyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

3-chloro-N-(3-chloropyridin-2-yl)-6-methyl-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-chloro-N-(3-chloropyridin-2-yl)-6-methyl-1-benzothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various biological pathways . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(3-chloropyridin-2-yl)-6-methyl-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-chloro-N-(3-chloropyridin-2-yl)-6-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c1-8-4-5-9-11(7-8)21-13(12(9)17)15(20)19-14-10(16)3-2-6-18-14/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOLLAJKFLSOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=CC=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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